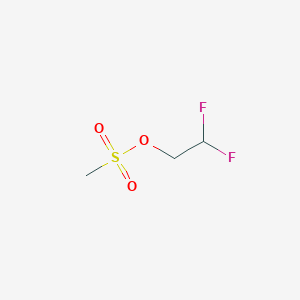

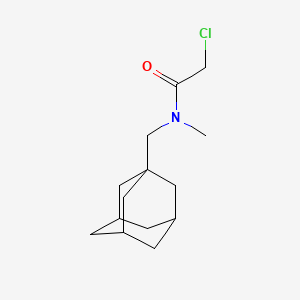

![molecular formula C12H14ClNO3 B1466460 1-[(5-Chloro-2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid CAS No. 1479908-62-7](/img/structure/B1466460.png)

1-[(5-Chloro-2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid

Descripción general

Descripción

1-[(5-Chloro-2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid is a novel compound that has been synthesized and studied for its antioxidant activity . It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains chloro, hydroxyl, isopropyl, nitro, nitroso, and amino substituents at the benzene ring .

Synthesis Analysis

The synthesis of this compound involves the creation of a series of derivatives containing chloro, hydroxyl, isopropyl, nitro, nitroso, and amino substituents at the benzene ring . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of this compound features a fragment of HN11−C12−O13 that is almost perpendicular to both the pyrrolidin-2-one cycle and the isoindol-1,3-dione system . This structure was unambiguously assigned by means of X-ray diffraction analysis data .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the creation of a series of derivatives containing various substituents at the benzene ring . These reactions were carried out under specific conditions to achieve the desired product .Aplicaciones Científicas De Investigación

Antioxidant Activity

This compound has been found to have significant antioxidant activity . Specifically, 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one, a derivative of the compound, has been tested to be 1.5 times higher than that of a well-known antioxidant ascorbic acid . This suggests that it could be used in the development of new antioxidant therapies or supplements.

Drug Discovery

The pyrrolidine ring, which is a part of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This is due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .

Treatment of Multidrug-Resistant Pathogens

5-oxopyrolidine derivatives, which include this compound, are attractive cores for the further development of potential candidates targeting multidrug-resistant Gram-positive pathogens . This suggests that it could be used in the development of new antibiotics or treatments for drug-resistant infections.

Treatment of Drug-Resistant Fungi

In addition to its potential use against multidrug-resistant bacteria, this compound could also be used in the development of treatments for drug-resistant fungi . This is particularly important given the increasing prevalence of drug-resistant fungal infections.

Development of New Biological Profiles

The pyrrolidine ring in this compound allows for the generation of structural diversity, which can lead to a different biological profile of drug candidates . This means that it could be used in the development of a wide range of new drugs with different biological profiles.

Influence on Detoxification and Clearance of Foreign Toxic Substances

The design of new molecules using this compound can influence the detoxification and clearance of foreign toxic substances from the body . This suggests potential applications in the development of detoxification therapies or treatments.

Mecanismo De Acción

Target of Action

Similar compounds have been shown to have antimicrobial activity against gram-positive pathogens .

Mode of Action

It’s worth noting that the compound’s structure may play a significant role in its interaction with its targets .

Biochemical Pathways

Similar compounds have been involved in various biochemical reactions, such as the suzuki–miyaura cross-coupling reaction .

Result of Action

Propiedades

IUPAC Name |

1-[(5-chloro-2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO3/c13-10-1-2-11(15)9(5-10)7-14-4-3-8(6-14)12(16)17/h1-2,5,8,15H,3-4,6-7H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHOKTRDZRXYWPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)O)CC2=C(C=CC(=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(5-Chloro-2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Bromophenyl)spiro[3.3]heptan-2-amine](/img/structure/B1466378.png)

![2-(p-Tolyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1466379.png)

![2-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}benzoic acid](/img/structure/B1466380.png)

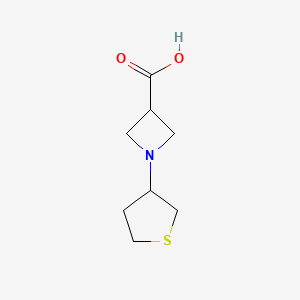

![1-[(3,4-Difluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1466385.png)

![1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466388.png)

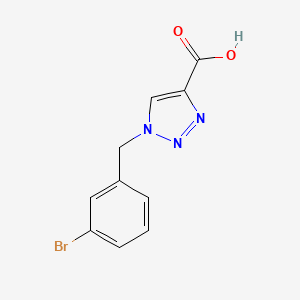

![N-(2-Methoxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1466393.png)

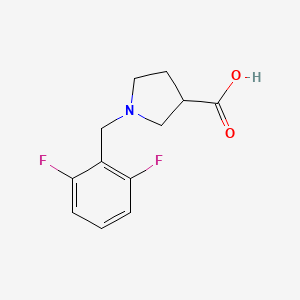

![1-[(3,5-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1466397.png)